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Compound of Interest

(4-Aminophenyl)
Compound Name: _
(morpholino)methanone

Cat. No.: B122155

An In-Depth Technical Guide to the Physicochemical Properties of (4-Aminophenyl)
(morpholino)methanone

Introduction

(4-Aminophenyl)(morpholino)methanone, also known as 4-(morpholin-4-ylcarbonyl)aniline,
is a morpholine derivative that serves as a versatile building block in medicinal chemistry.[1] Its
structural motifs are present in a range of biologically active agents, including tyrosine kinase
inhibitors.[1] Understanding the fundamental physicochemical properties of this compound is
paramount for researchers and drug development professionals. These properties govern
critical aspects of a molecule's behavior, including its solubility, absorption, distribution,
metabolism, and excretion (ADME), ultimately influencing its efficacy and viability as a drug
candidate.[2][3]

This guide provides a comprehensive overview of the core physicochemical characteristics of
(4-Aminophenyl)(morpholino)methanone. It moves beyond a simple recitation of data to
explain the causality behind experimental choices and provides detailed, self-validating
protocols for their determination. The insights herein are designed to empower scientists to
effectively utilize this compound in their research and development endeavors.

Section 1: Core Physicochemical Properties
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A molecule's identity and behavior are defined by its intrinsic properties. For (4-Aminophenyl)
(morpholino)methanone, these have been characterized through a combination of
computational predictions and, where available, experimental data. It is crucial to distinguish
this compound (CAS: 51207-86-4) from its structural isomer, the well-known Rivaroxaban
intermediate 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0), as their properties differ
significantly.[4][5][6]

Molecular Structure and Identity

The foundational element of any chemical investigation is the precise molecular structure.

Chemical Name: (4-Aminophenyl)(morpholino)methanone[7]

Synonyms: 4-(morpholin-4-ylcarbonyl)aniline, 4-(Morpholinocarbonyl)aniline[4][8]

CAS Number: 51207-86-4[4]

Molecular Formula: C11H1aN202[7][9]

SMILES: C1COCCN1C(=0)C2=CC=C(C=C2)N[4][7]

Caption: 2D Structure of (4-Aminophenyl)(morpholino)methanone.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that
many of these values are computationally estimated and should be confirmed by experimental
measurement for critical applications.
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Property Value Source & Method
Molecular Weight 206.24 g/mol 9]
Monoisotopic Mass 206.10553 Da PubChem([7]
Melting Point 129.31 °C EPI Suite (Predicted)[4]
- _ EPAT.E.S.T. / EPI Suite
Boiling Point 343.4 - 365.01 °C )
(Predicted)[4]
) EPAT.E.S.T. / ECHEMI
Density 1.18 - 1.228 g/cm? )
(Predicted)[4][8]
Water Solubility 9328.53 mg/L EPAT.E.S.T. (Predicted)[4]
logP (Octanol-Water) 0.3 XLogP (Predicted)[7]
) ~2.76 (Predicted, conjugate Based on p-
pKa (Amine) ) ]
acid) Aminoacetophenone[10]

Section 2: The "Why" Behind the "How": Causality
in Experimental Design

As a Senior Application Scientist, my experience underscores that robust data generation
stems from understanding the reasoning behind methodological choices. Simply following a
protocol is insufficient; one must appreciate the interplay of molecular properties and analytical
techniques.

o Expertise in Method Selection: The choice of analytical method is dictated by the property of
interest and the nature of the molecule. For determining the ionization constant (pKa),
potentiometric titration is the gold standard due to its high precision and direct measurement
of pH changes upon addition of a titrant.[11][12] This is particularly suitable for a molecule
like (4-Aminophenyl)(morpholino)methanone, which possesses a basic aromatic amine
group. For solubility, an HPLC-based method is preferred for its ability to accurately quantify
the analyte in a saturated solution, even in the presence of minor impurities, which methods
like UV-Vis spectroscopy cannot distinguish.[13][14]
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o Trustworthiness Through Self-Validation: Every protocol must be a self-validating system. In
solubility determination, for instance, the "shake-flask"™ method requires shaking the
compound in a solvent for an extended period (e.g., 24 hours) to ensure thermodynamic
equilibrium is reached.[14] The presence of undissolved solid material at the end of the
experiment visually confirms that a saturated solution has been achieved.[15] Similarly, in
potentiometric titration, the calibration of the pH meter with standard buffers before the
experiment is a critical validation step that ensures the accuracy of all subsequent
measurements.[12][16]

o The Interplay of Properties: Physicochemical properties are not independent variables. The
pKa is intrinsically linked to both solubility and lipophilicity (expressed as logD at a specific
pH).[17] The aromatic amine in (4-Aminophenyl)(morpholino)methanone will be
predominantly neutral at physiological pH (~7.4), but will become protonated and more
water-soluble in the acidic environment of the stomach.[3] Therefore, measuring solubility
and logD across a range of pH values is essential to predict its in vivo behavior.

Section 3: Self-Validating Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental
determination of key physicochemical properties.

Protocol: Determination of Molecular Structure by X-ray
Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure
and absolute configuration.[18]

Methodology:

o Crystal Growth: Dissolve a high-purity sample of (4-Aminophenyl)(morpholino)methanone
in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Employ slow evaporation,
vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size
and quality.

o Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer
head.
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o Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal under
a stream of liquid nitrogen (typically 100 K) to minimize thermal vibration and radiation
damage.

« Diffraction: Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, a
diffraction pattern of spots is collected on a detector.[19]

 Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group.[20] Use computational software (e.g., SHELX) to solve the
phase problem and generate an initial electron density map, from which the atomic positions
can be determined and refined to yield the final crystal structure.[21]

Protocol: Aqueous Solubility Determination via HPLC-
UV (Shake-Flask Method)

This protocol determines the thermodynamic solubility, a critical parameter for drug
development.[14][22]

Methodology:

o Preparation of Saturated Solution: Add an excess amount of solid (4-Aminophenyl)
(morpholino)methanone to a known volume of aqueous buffer (e.g., phosphate-buffered
saline, pH 7.4) in a sealed vial. Ensure enough solid is added so that it remains visible after
equilibration.

o Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at
least 24 hours to ensure thermodynamic equilibrium is reached.[14]

o Sample Preparation: Allow the suspension to settle. Carefully withdraw an aliquot of the
supernatant and filter it through a 0.45 um syringe filter to remove all undissolved solid.[15]

 Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls
within the linear range of the HPLC calibration curve.

e HPLC Analysis:
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o Calibration: Prepare a series of at least five standard solutions of known concentrations
from a stock solution.[13] Inject these standards to generate a calibration curve of peak
area versus concentration.

o Sample Quantification: Inject the diluted filtrate sample and determine its concentration
using the standard calibration curve.

o Calculation: Calculate the original solubility in the buffer by multiplying the measured
concentration by the dilution factor.

Caption: Workflow for HPLC-based solubility determination.

Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate determination of the ionization constant(s) of a
molecule.[12][16]

Methodology:

o System Calibration: Calibrate a potentiometer with at least three standard aqueous buffers
(e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

o Sample Preparation: Accurately weigh and dissolve a sample of (4-Aminophenyl)
(morpholino)methanone in a suitable solvent (e.g., water or a water/co-solvent mixture for
poorly soluble compounds) to a known concentration (e.g., 1 mM).[11] Maintain a constant
ionic strength using a background electrolyte like 0.15 M KCI.[16]

« Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer to
maintain a constant temperature. Purge the solution with nitrogen to remove dissolved COz,
which can interfere with pH measurements.[16] Immerse the calibrated pH electrode into the
solution.

« Titration: Incrementally add a standardized titrant (e.g., 0.1 M HCI, since the analyte is basic)
to the solution.[12]

o Data Recording: Record the pH value after each addition of titrant, allowing the reading to
stabilize. Continue the titration well past the equivalence point.
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» Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-
equivalence point, which corresponds to the midpoint of the buffer region on the titration
curve.[16] This point can be precisely located by finding the inflection point on the first
derivative of the titration curve (ApH/AV).[23]

1. Calibrate pH meter
with standard buffers
2. Prepare analyte solution
in constant ionic strength medium
3. Add standardized titrant
(e.g., HCI) incrementally
4. Record pH after
each addition
[5. Plot pH vs. Titrant Volume)
6. Determine equivalence point
(inflection point)

l

7. pKa = pH at
1/2 equivalence point volume

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.
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Section 4: Synthesis and Reactivity

(4-Aminophenyl)(morpholino)methanone is readily synthesized via a standard amidation
reaction. A common laboratory-scale synthesis involves reacting 4-aminobenzoyl chloride with
morpholine in the presence of a base to neutralize the HCI byproduct.[4]

Key Reactivity Points:

e The aromatic primary amine is a nucleophile and can undergo reactions such as acylation,
alkylation, and diazotization.

e The amide bond is generally stable but can be hydrolyzed under strong acidic or basic
conditions.

e The aromatic ring is activated towards electrophilic substitution due to the electron-donating
amine group.

Conclusion

The physicochemical properties of (4-Aminophenyl)(morpholino)methanone define its
potential utility in drug discovery and development. Its predicted moderate solubility and
lipophilicity, combined with the basicity of its primary amine, create a profile that requires
careful experimental characterization. The protocols and insights provided in this guide offer a
robust framework for researchers to generate high-quality, reliable data. By understanding not
just how to measure these properties but why specific methodologies are chosen, scientists
can make more informed decisions, accelerating the journey from a promising building block to
a potential therapeutic agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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